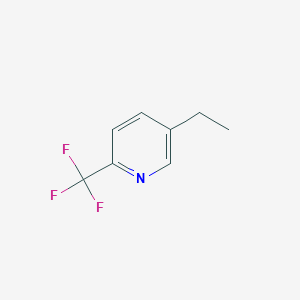

5-Ethyl-2-(trifluoromethyl)pyridine

Description

Significance of Trifluoromethylpyridines in Advanced Chemical Synthesis

The introduction of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring to create trifluoromethylpyridines (TFMPs) has a profound impact on the molecule's physicochemical properties, making them highly significant in advanced chemical synthesis. jst.go.jp The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic, which can dramatically alter a molecule's reactivity, metabolic stability, and ability to permeate biological membranes. jst.go.jpnih.gov These modifications are particularly valuable in the design of new agrochemicals and pharmaceuticals. nih.govresearchoutreach.org

The first synthesis of a trifluoromethylpyridine was reported in 1947, and since then, the unique properties conferred by the CF₃ group have been widely exploited. jst.go.jp In the agrochemical industry, for instance, over half of the pesticides launched in the last two decades contain fluorine, with a significant portion of these being trifluoromethyl compounds. nih.gov The presence of the TFMP moiety can enhance the biological activity of a compound compared to its non-fluorinated analogues. nih.gov This has led to the development of numerous successful herbicides, insecticides, and fungicides. nih.govacs.org In medicinal chemistry, the TFMP scaffold is increasingly incorporated into drug candidates to improve their efficacy and pharmacokinetic profiles. nih.govresearchoutreach.org

Evolution of Research on Substituted Pyridine Scaffolds

The study of substituted pyridine scaffolds has a rich history, dating back to the isolation of pyridine from picoline in 1846. nih.govrsc.org Early research focused on understanding the fundamental reactivity of the pyridine ring and developing methods for its synthesis and functionalization. A significant milestone was the development of condensation reactions, such as the Chichibabin synthesis, which allows for the efficient construction of the pyridine ring from simple aldehydes and ammonia (B1221849). wikipedia.org

Over the decades, research has evolved from the synthesis of simple alkylpyridines to the creation of highly complex, multi-substituted pyridine derivatives. chemrxiv.org This progression has been driven by the increasing demand for sophisticated molecules with tailored properties for specific applications. In recent years, there has been a strong focus on developing novel synthetic strategies to access highly functionalized pyridine scaffolds that are prevalent in biologically active natural products and pharmaceuticals. chemrxiv.org The development of new catalytic methods and the use of advanced building blocks have enabled chemists to synthesize a vast diversity of pyridine-based compounds with unprecedented efficiency and selectivity. researchgate.netchemrxiv.org This ongoing evolution continues to expand the role of substituted pyridines in various fields of chemical science.

Scope and Research Context of 5-Ethyl-2-(trifluoromethyl)pyridine

The compound this compound is a specific substituted pyridine that has garnered interest as an intermediate in the synthesis of specialized chemicals, particularly within the agrochemical sector. google.comgoogleapis.com The combination of the ethyl group at the 5-position and the trifluoromethyl group at the 2-position creates a unique electronic and steric profile. The trifluoromethyl group, as a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine ring, while the ethyl group provides a lipophilic handle that can be important for biological activity.

Research on this compound is often situated within the broader context of developing new pesticides. google.com For example, it is a known precursor to compounds like 5-(1-(S-methylsulfonimidoyl)ethyl)-2-(trifluoromethyl)pyridine, a chemical transformation product with potential applications in pest management. herts.ac.uk The synthesis of this compound itself is an area of active investigation, with a focus on developing efficient and high-yield processes. These methods often involve the cyclization of complex acyclic precursors. google.comgoogleapis.com The study of this particular molecule highlights the ongoing effort to create novel substituted pyridines with specific functionalities designed to meet the demands of modern chemical industries.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZCIFQBUAWRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020180 | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030632-94-0 | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030632-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 5 Ethyl 2 Trifluoromethyl Pyridine

Functionalization of the Ethyl Moiety

While specific studies on the functionalization of the ethyl group of 5-Ethyl-2-(trifluoromethyl)pyridine are not extensively detailed in the reviewed literature, the reactivity can be inferred from established transformations of other alkylpyridines. The ethyl group's methylene (B1212753) position is benzylic-like, making it susceptible to oxidation and halogenation reactions.

Oxidation: Similar to other ethylpyridine derivatives, the ethyl moiety can be oxidized to an acetyl group or, under more forceful conditions, to a carboxylic acid. Electrochemical oxidation or the use of strong chemical oxidants like potassium permanganate (B83412) (KMnO₄) or nitric acid are common methods for such transformations, though the latter may require harsh conditions such as elevated temperatures and pressures rsc.org. The reaction would likely proceed via a carbinol intermediate, which is then further oxidized.

Halogenation: Radical halogenation at the benzylic position of the ethyl group is a plausible transformation, typically initiated by light or a radical initiator using reagents like N-bromosuccinimide (NBS). This would yield 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine, a versatile intermediate for further nucleophilic substitution reactions at the side chain.

Reactions Involving the Trifluoromethyl Group

One of the primary reactions of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid. This transformation is typically challenging and requires a highly acidic medium. A mixture of fuming sulfuric acid (oleum) and boric acid has been shown to be effective for the hydrolysis of trifluoromethyl groups on triarylphosphines to their corresponding carboxylic acids nih.govrsc.orgsemanticscholar.org. This method could potentially be applied to convert this compound into 5-ethylpyridine-2-carboxylic acid, with the protonation of the pyridine (B92270) nitrogen protecting the molecule from oxidation under these strongly acidic conditions semanticscholar.org.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The electronic properties of the pyridine ring in this compound are significantly influenced by both the ring nitrogen and the C-2 trifluoromethyl substituent, which are both strongly electron-withdrawing.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. This deactivation is further intensified by the powerful electron-withdrawing CF₃ group. Electrophilic attack, if forced to occur, would be directed to the C-3 or C-5 positions, which are meta to the deactivating nitrogen and trifluoromethyl group. Reactions like nitration or halogenation typically require severe conditions, such as high temperatures and strongly acidic media, and often result in low yields nih.govgoogle.comyoutube.comrsc.org. Activating the ring by forming the corresponding pyridine N-oxide can facilitate electrophilic substitution, altering the regioselectivity, but this also introduces additional synthetic steps scripps.edursc.org.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring, amplified by the CF₃ group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (C-2 and C-6) rsc.orgnih.govnih.gov. For SNAr to occur, a good leaving group, such as a halogen, must be present on the ring. In a hypothetical derivative like 6-chloro-5-ethyl-2-(trifluoromethyl)pyridine, the chlorine atom at the C-6 position would be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds via a stable Meisenheimer intermediate, which is stabilized by the electronegative nitrogen atom and the CF₃ group. Studies on similar systems, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, confirm the facility of nucleophilic substitution at positions activated by electron-withdrawing groups chemicalbook.com.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, it must first be functionalized with a leaving group, typically a halogen like bromine or chlorine, at one of the ring positions. Halogenated derivatives serve as key substrates for widely used transformations such as the Suzuki–Miyaura and Buchwald–Hartwig reactions.

The Suzuki–Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base nih.govtcichemicals.comnih.gov. A substrate such as 3-bromo- (B131339) or 5-bromo-2-ethyl-(trifluoromethyl)pyridine would be a suitable candidate for this reaction. The reactivity of the halide is generally I > Br > Cl tcichemicals.com. Due to the electron-deficient nature of the pyridine ring, even aryl chlorides can be effective coupling partners tcichemicals.com. The reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Below is a table of representative conditions for Suzuki-Miyaura reactions on analogous bromopyridine substrates.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Tri(tert-butyl)phosphine | KF | Dioxane | 80 °C, 16 h | 82% | nih.gov |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O / DMF | 60 °C, 12 h | 85% | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane / H₂O | Microwave, 120 °C, 40 min | 89% | nih.gov |

| 2-Amino-5-chloropyridine | 3-Pyridyl boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 °C | - | rsc.org |

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds wikipedia.orgepa.govorganic-chemistry.orglibretexts.org. This reaction is highly valuable for synthesizing aryl amines from precursors like halo-5-ethyl-2-(trifluoromethyl)pyridine. The choice of ligand for the palladium catalyst is crucial and often depends on the nature of the amine (primary, secondary, or other N-nucleophiles) and the aryl halide wikipedia.orglibretexts.org. Sterically hindered phosphine (B1218219) ligands are commonly employed.

The table below presents typical conditions for Buchwald-Hartwig amination reactions involving related heteroaryl halides.

| Aryl Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 °C, 4 h | 60% | chemspider.com |

| Aryl Chlorides | Primary Amines | Pd(OAc)₂ / CyPF-tBu (JosiPhos) | - | - | - | High | rug.nl |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux, 6 h | 94% | tcichemicals.com |

| 2-Chloropyridine | Cyclohexylamine | Pd(OAc)₂ / MorDalPhos | K₃PO₄ | Water | 100 °C, 18 h | 98% | researchgate.net |

Heterocyclic Annulation and Ring Expansion Reactions

Heterocyclic Annulation: Annulation reactions involve the construction of a new ring onto an existing one. For this compound, this could involve reactions that use the pyridine ring as a building block. One approach involves the activation of the corresponding pyridine N-oxide. For example, treatment of a pyridine N-oxide with triflic anhydride (B1165640) can activate the ring for double nucleophilic addition, leading to intermediates that can undergo iodolactonization to form fused ring systems like tetrahydrofuro[3,2-b]pyridines researchgate.net. Palladium-catalyzed annulation through C-H bond activation is another modern strategy for constructing fused heterocycles rsc.org.

Ring Expansion Reactions: Pyridine derivatives can undergo skeletal rearrangements to form seven-membered rings (azepines). These reactions often proceed through photochemical pathways or are mediated by specific reagents. For instance, visible-light-mediated dearomative ring expansion of aromatic N-ylides, which can be formed from the parent pyridine, provides a route to functionalized azepines researchgate.net. Another method involves an iodine-mediated expansion of the pyridine ring to construct the azepine core nih.gov. These methods offer a pathway to expand the six-membered ring of this compound into a seven-membered heterocyclic system, opening up access to a different area of chemical space researchgate.net.

Formation of Reactive Intermediates and Synthon Development

The development of synthetic methodologies for trifluoromethylpyridine (TFMP) derivatives is crucial for their application in agrochemicals and pharmaceuticals. nih.gov While specific studies on the formation of reactive intermediates directly from this compound are not extensively detailed in available literature, the broader class of 5-substituted-2-(trifluoromethyl)pyridines serves as a valuable framework for understanding its potential reactivity and utility as a synthon.

Key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are widely used in the synthesis of various commercial products. nih.govjst.go.jp These compounds are typically synthesized from 3-picoline through chlorination and fluorination processes. nih.gov The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This inherent reactivity allows these compounds to serve as versatile synthons, or building blocks, for more complex molecules.

The synthesis of TFMP derivatives can be broadly categorized into two main approaches:

Modification of a Pre-existing Pyridine Ring: This involves the direct introduction of a trifluoromethyl group or other functional groups onto a pyridine scaffold. For instance, the chlorine/fluorine exchange using a trichloromethylpyridine is a common method. nih.gov

Construction of the Pyridine Ring: This approach utilizes a trifluoromethyl-containing building block in a cyclocondensation reaction to form the pyridine ring. nih.govresearchoutreach.org

These methodologies underscore the potential of this compound to be transformed into various reactive intermediates, which can then be used to construct a diverse range of functionalized molecules. The ethyl group at the 5-position can also be a site for further chemical modification, adding to the compound's versatility as a synthon.

Table 1: Key Intermediates in Trifluoromethylpyridine Synthesis

| Intermediate | Common Name | Key Applications |

| 2-chloro-5-(trifluoromethyl)pyridine | 2,5-CTF | Synthesis of herbicides like fluazifop-butyl. nih.govjst.go.jp |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3,5-DCTF | Production of insecticides and fungicides. researchoutreach.orgresearchoutreach.org |

Reductive Amination Reactions with Borane (B79455) Complexes

Reductive amination is a fundamental transformation in organic synthesis for the formation of carbon-nitrogen bonds. While there is a significant body of research on the use of borane complexes in these reactions, the direct involvement of this compound as a substrate or catalyst is not prominently featured in the scientific literature.

Instead, a closely related compound, 5-ethyl-2-methylpyridine (B142974) borane (PEMB) , is recognized as a useful reagent for the reductive amination of aldehydes and ketones. researchgate.netacsgcipr.org PEMB is a stable, liquid amine borane complex that serves as an effective and mild reducing agent. researchgate.netacsgcipr.orgpurdue.edu Its stability and ease of handling make it a favorable alternative to other borane complexes like pyridine borane, which has a limited shelf life. acsgcipr.org

The general mechanism of reductive amination involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced by the borane complex to the corresponding amine. researchgate.net

Table 2: Comparison of Pyridine-based Borane Complexes for Reductive Amination

| Borane Complex | Physical State | Key Features | Reference |

| Pyridine borane | --- | Limited shelf life, decomposes above 54 °C. | acsgcipr.org |

| 2-Picoline borane | Low-melting solid | More stable than pyridine borane, easy to handle on a pilot scale. | acsgcipr.org |

| 5-Ethyl-2-methylpyridine borane (PEMB) | Liquid | Stable, high flashpoint, suitable for large-scale applications. | researchgate.netacsgcipr.orgpurdue.edu |

It is important to note the distinction between this compound, the subject of this article, and 5-ethyl-2-methylpyridine borane, the reagent used in reductive amination. The former has a trifluoromethyl group, which is strongly electron-withdrawing, while the latter has a methyl group and is complexed with borane. jst.go.jp This structural difference significantly alters their chemical properties and applications. Further research would be necessary to explore the potential of this compound or its borane complex in reductive amination reactions.

Mechanistic Investigations of Reactions Involving 5 Ethyl 2 Trifluoromethyl Pyridine and Its Analogs

Elucidation of Pyridine (B92270) Ring Formation Mechanisms (e.g., Beyer-Chichibabin, Kröhnke Reaction)

The construction of the pyridine ring is a fundamental process in organic synthesis. Several named reactions provide access to substituted pyridines, with the Beyer-Chichibabin and Kröhnke reactions being notable examples. While direct mechanistic studies on the synthesis of 5-Ethyl-2-(trifluoromethyl)pyridine via these specific named reactions are not extensively documented, the general mechanisms for these reactions provide a framework for understanding how such a molecule could be synthesized.

The Beyer-Chichibabin reaction is a condensation reaction that typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form a pyridine ring. acs.org The mechanism generally proceeds through a series of aldol-type condensations and Michael additions, followed by cyclization and aromatization. For the synthesis of a molecule like this compound, this would likely involve precursors containing the ethyl and trifluoromethyl groups.

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines. nih.gov It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net The mechanism begins with the formation of a Michael adduct, which then undergoes tautomerization to a 1,5-dicarbonyl compound. nih.gov Subsequent reaction with ammonia, cyclization, and dehydration leads to the aromatic pyridine ring. nih.gov A multicomponent Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, suggesting a plausible route for analogs of the target molecule. researchgate.net

| Reaction | Key Reactants | General Mechanism | Ref. |

| Beyer-Chichibabin | Aldehydes/Ketones, Ammonia | Aldol condensation, Michael addition, cyclization, aromatization | acs.org |

| Kröhnke | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonia source | Michael addition, tautomerization, cyclization, dehydration | nih.govresearchgate.net |

Mechanistic Pathways of C–H Functionalization

Direct C–H functionalization of pyridines is a highly sought-after transformation as it offers a more atom-economical approach to modifying the pyridine core. nih.gov The electron-deficient nature of the pyridine ring, particularly when substituted with an electron-withdrawing group like trifluoromethyl, influences the regioselectivity of these reactions.

Mechanistic pathways for C–H functionalization of pyridines and their analogs can be broadly categorized. One common pathway involves radical addition , such as in the Minisci reaction, where a nucleophilic radical attacks the protonated pyridine ring. researchgate.net The regioselectivity of such reactions can be influenced by the electronic properties of the substituents on the pyridine ring. researchgate.net

Another significant pathway involves the use of a directing group to achieve regioselective C-H activation. For instance, a directing group at the 4-position of a pyridine ring has been used to facilitate C-H trifluoromethylation at the ortho-position (formally the 3-position). researchgate.net The mechanism often involves the formation of a metallacyclic intermediate.

Recent advancements have also demonstrated pH-dependent, site-switchable C-H functionalization of pyridines. By forming oxazino pyridine intermediates, it is possible to achieve meta-selective functionalization under certain conditions, and then switch to para-selective functionalization by changing to acidic conditions. organic-chemistry.org

A novel approach for the 3-position-selective C–H trifluoromethylation of pyridine rings involves nucleophilic activation through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. nih.govresearchgate.net Mechanistic studies have indicated the formation of N-silyl enamine and trifluoromethylated enamine intermediates in this process. nih.govresearchgate.net

Studies on Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis and functionalization of substituted pyridines. Transition metal catalysts, in particular, have been extensively studied for their ability to facilitate a wide range of transformations.

For the introduction of a trifluoromethyl group, palladium-catalyzed cross-coupling reactions are common. The catalytic cycle for such reactions, for instance, the trifluoromethylation of aryl chlorides, is presumed to involve a Pd(0)/Pd(II) cycle. The use of highly hindered phosphine (B1218219) ligands can facilitate the reductive elimination step, which is often crucial for the success of the reaction.

Copper-catalyzed reactions are also prevalent. For example, a copper-catalyzed monofluoromethylation of aryl iodides has been described, where the (2-pyridyl)sulfonyl moiety is important for the catalysis. researchgate.net The mechanism for copper-catalyzed decarboxylative fluoroalkylation is thought to involve the formation of a highly electrophilic species from a Togni's reagent in the presence of the copper catalyst. researchgate.net

Photoredox catalysis has emerged as a powerful tool for trifluoromethylation. In a study using cyclometalated Pt(II) complexes, mechanistic investigations provided evidence for an oxidative quenching pathway in the catalytic cycle. jst.go.jp

The functionalization of pyridines can also be achieved through silylium (B1239981) catalysis. Density functional theory (DFT) calculations have been used to elucidate the catalytic cycles, demonstrating the role of the catalyst in activating the pyridine ring. rsc.org

| Catalyst Type | Example Reaction | Key Mechanistic Feature | Ref. |

| Palladium | Trifluoromethylation of aryl chlorides | Pd(0)/Pd(II) catalytic cycle | researchgate.net |

| Copper | Monofluoromethylation of aryl iodides | Importance of a directing group for catalysis | researchgate.net |

| Platinum (photoredox) | Trifluoromethylation of heteroarenes | Oxidative quenching pathway | jst.go.jp |

| Silylium | Functionalization of N-heterocycles | Activation of the pyridine ring by the catalyst | rsc.org |

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving pyridines. DFT calculations allow for the study of reaction intermediates and transition states that may be difficult to observe experimentally.

For instance, DFT studies on the nucleophilic substitution of pyridine at an unsaturated carbon center have helped to characterize the nature of the transition state's orbitals. rsc.org These calculations can predict reaction barriers and provide insights into the factors controlling reactivity.

In the context of C-H functionalization, DFT calculations have been employed to understand the regioselectivity of reactions. For example, in the silylium-catalyzed functionalization of pyridines, DFT has unveiled the detailed mechanism and the origins of selectivity. rsc.org

Computational studies have also been applied to understand catalytic cycles. DFT calculations on the mechanism of water reduction catalyzed by molecular complexes containing pyridine ligands have elucidated the elementary steps of the reaction, such as electron transfer and proton-coupled electron transfer. researchgate.net Furthermore, DFT has been used to investigate the energetics of pyridine substitution in metal complexes. acs.org

Analysis of Regioselectivity and Stereoselectivity in Synthesis

Achieving high regioselectivity and stereoselectivity is a primary goal in the synthesis of complex molecules like this compound. The substituents on the pyridine ring and the reaction conditions play a crucial role in determining the outcome of a reaction.

Regioselectivity in the functionalization of pyridines is heavily influenced by the electronic nature of the ring. The electron-withdrawing trifluoromethyl group at the 2-position deactivates the ring towards electrophilic attack and directs nucleophilic attack primarily to the 4- and 6-positions. The ethyl group at the 5-position is a weak electron-donating group. The interplay of these electronic effects, along with steric factors, will govern the regioselectivity of further functionalization. For example, in radical functionalization, the regiochemical outcome can often be predicted based on the electronic and steric properties of the substituents. researchgate.net A highly regioselective direct C-H trifluoromethylation of pyridine has been achieved using an N-methylpyridine quaternary ammonium activation strategy, which directs the trifluoromethyl group to specific positions. nih.gov

Stereoselectivity becomes important when a new chiral center is created during the reaction. For example, the stereoselective synthesis of pyridinones has been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. mdpi.com This methodology has been applied to the synthesis of natural products. mdpi.com Catalytic asymmetric dearomatization of pyridines is another powerful strategy for the stereoselective synthesis of partially hydrogenated pyridines and pyridones. The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5-Ethyl-2-(trifluoromethyl)pyridine, offering precise insights into the hydrogen, carbon, and fluorine atomic environments.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling patterns of protons provide a map of the molecule's hydrogen framework. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl group.

The three protons on the pyridine ring are chemically non-equivalent and should appear as a set of coupled signals in the aromatic region of the spectrum. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Pyridine) | 7.8 - 8.0 | dd (doublet of doublets) | ~8.2, 2.4 |

| H-4 (Pyridine) | 7.6 - 7.8 | d (doublet) | ~8.2 |

| H-6 (Pyridine) | 8.6 - 8.8 | d (doublet) | ~2.4 |

| -CH₂- (Ethyl) | 2.7 - 2.9 | q (quartet) | ~7.6 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t (triplet) | ~7.6 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display eight distinct signals, corresponding to the five carbons of the pyridine ring, the two carbons of the ethyl substituent, and the single carbon of the trifluoromethyl group.

A key feature is the signal for the trifluoromethyl (CF₃) carbon, which appears as a quartet due to coupling with the three attached fluorine atoms (¹JCF). The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the ethyl and trifluoromethyl substituents. For comparison, the CF₃ carbon in the related compound 2-(trifluoromethyl)pyridine (B1195222) appears as a quartet at approximately 123.8 ppm with a large coupling constant (J = 271 Hz). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 (Pyridine) | 148 - 152 | q (quartet) | (²JCF) ~35 |

| C-3 (Pyridine) | 136 - 139 | s (singlet) | - |

| C-4 (Pyridine) | 120 - 123 | s (singlet) | - |

| C-5 (Pyridine) | 133 - 136 | s (singlet) | - |

| C-6 (Pyridine) | 150 - 153 | s (singlet) | - |

| -CF₃ | 122 - 125 | q (quartet) | (¹JCF) ~272 |

| -CH₂- (Ethyl) | 25 - 28 | s (singlet) | - |

| -CH₃ (Ethyl) | 14 - 16 | s (singlet) | - |

¹⁹F NMR is a highly sensitive and specific technique for characterizing fluorinated compounds. nih.govnih.gov For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier. In structurally similar compounds like 5-Nitro-2-(trifluoromethyl)pyridine, the ¹⁹F signal appears at approximately -62.4 ppm. rsc.org Similarly, the signal for 2-(trifluoromethyl)pyridine is found at -62.77 ppm. rsc.org This suggests the chemical shift for this compound would be in a comparable range.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -62 to -63 | s (singlet) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands. These include C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic ethyl group, C=C and C=N stretching vibrations within the aromatic ring, and, most notably, very strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Pyridine Ring | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 3000 | Medium |

| Aromatic C=C & C=N Stretch | Pyridine Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1350 | Strong |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₈H₈F₃N, which corresponds to an exact mass of approximately 175.0609 Da. chemsrc.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 175. Under electron ionization (EI), the molecule would also undergo predictable fragmentation, such as the loss of a methyl radical ([M-15]⁺) or an ethyl radical ([M-29]⁺), providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₈H₈F₃N by matching the experimentally measured exact mass to the calculated theoretical mass (175.0609 Da). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, the HRMS analysis of the related compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313) confirmed its formula C₇H₆NOF₃ with a found mass of 177.0403 against a calculated mass of 177.0401. rsc.org

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This technique provides unequivocal proof of structure and offers insights into intermolecular interactions that govern the crystal packing.

While a specific crystallographic study for "this compound" is not publicly available, the principles of the technique can be discussed in the context of related pyridine derivatives. For a suitable single crystal of the compound, X-ray diffraction analysis would yield key crystallographic parameters. These parameters would define the unit cell dimensions and the symmetry of the crystal lattice.

For related meso-ionic derivatives of s-triazolo[4,3-a]pyridine, X-ray analysis has been crucial in unambiguously assigning their molecular structures. rsc.org Similarly, for metal complexes containing a trifluoromethyl group, X-ray crystallography has been used to reveal detailed structural information, including bond lengths and angles of the trifluoromethyl moiety. nih.govmdpi.com Based on these related studies, a hypothetical table of the kind of data that would be obtained for "this compound" is presented below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1087.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.345 |

| R-factor | < 0.05 |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. High-performance liquid chromatography (HPLC) is a particularly powerful technique for non-volatile compounds like "this compound".

HPLC is a cornerstone for the analysis of pyridine derivatives. helixchrom.comhelixchrom.com For "this compound," reversed-phase HPLC would be a common method for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

While specific application notes for "this compound" are not detailed in the public domain, general methods for pyridine analysis can be adapted. sielc.comsielc.com A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a buffer like ammonium (B1175870) acetate (B1210297) to ensure good peak shape. thermofisher.com Detection is commonly achieved using a UV detector, as the pyridine ring is a chromophore. sielc.com

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5-10 min (estimated) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like "this compound," the primary absorptions are due to π → π* and n → π* transitions of the pyridine ring.

The UV-Vis spectrum of pyridine in an acidic mobile phase typically shows absorption maxima around 202 nm and 254 nm. sielc.com The substitution pattern on the pyridine ring influences the position and intensity of these absorption bands. The ethyl group, being an electron-donating group, and the trifluoromethyl group, a strong electron-withdrawing group, will both affect the energy of the molecular orbitals and thus the absorption wavelengths. Studies on substituted pyridine 1-oxides have shown how different substituents impact the UV absorption spectra. acs.org The interaction of pyridine with different chemical environments, such as solvents or acid sites on catalysts, can also be monitored by changes in the UV-Vis spectrum. rsc.orgresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in Methanol

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~210-230 |

| π → π* (secondary) | ~260-280 |

| n → π* | ~270-290 (often a shoulder) |

Electrochemical Techniques for Redox Properties

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox behavior of molecules, providing information on their oxidation and reduction potentials.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. This technique can reveal the potentials at which a compound undergoes oxidation or reduction and can provide insights into the stability of the resulting redox species.

Table 4: Postulated Cyclic Voltammetry Data for this compound

| Parameter | Predicted Value (vs. Ag/AgCl) |

|---|---|

| Reduction Potential (Epc) | -1.0 to -1.5 V |

| Oxidation Potential (Epa) | > +1.5 V (likely irreversible) |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |

Computational and Theoretical Studies on 5 Ethyl 2 Trifluoromethyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

Optimized Molecular Geometries and Electronic Structures

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 5-Ethyl-2-(trifluoromethyl)pyridine, this calculation would yield precise values for bond lengths, bond angles, and dihedral angles.

The expected optimized geometry would feature a planar pyridine (B92270) ring. The ethyl and trifluoromethyl groups, being substituents on this ring, would have their own rotational conformations. The C-C bond lengths within the pyridine ring would be intermediate between single and double bonds, characteristic of an aromatic system. The C-F bond lengths in the trifluoromethyl group and the C-C and C-H bond lengths in the ethyl group would be consistent with standard values for these types of bonds. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethyl group would likely induce slight distortions in the pyridine ring's geometry and electron distribution compared to unsubstituted pyridine.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| Bond Lengths (Å) | |

| C-C (ring) | ~1.39 - 1.40 |

| C-N (ring) | ~1.33 - 1.34 |

| C-CF3 | ~1.49 |

| C-F | ~1.34 |

| C-C (ethyl) | ~1.53 |

| C-H (ethyl) | ~1.09 |

| Bond Angles (°) ** | |

| C-N-C (ring) | ~117 |

| C-C-C (ring) | ~120 |

| C-C-N (ring) | ~123 |

| C-C-CF3 | ~121 |

| F-C-F | ~107 |

| C-C-C (ethyl) | ~112 |

| Dihedral Angles (°) ** | |

| C-C-C-H (ethyl) | ~60 / 180 |

Note: The values in this table are illustrative and represent typical ranges for similar molecular fragments. Actual values would need to be calculated using DFT.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.

For this compound, the electron-withdrawing trifluoromethyl group would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating ethyl group would raise their energies. The net effect on the HOMO-LUMO gap would depend on the interplay of these electronic influences. A DFT calculation would precisely determine these energy levels and the resulting gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (Illustrative) (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These are estimated energy ranges. Precise values are dependent on the level of theory and basis set used in the DFT calculation.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a region of negative potential around this substituent. Conversely, the hydrogen atoms of the ethyl group and the pyridine ring would exhibit positive potential. This information is crucial for predicting how the molecule might interact with other molecules, such as in solvent interactions or binding to a biological target.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation of molecules. The calculated shifts are often compared with experimental data to confirm the proposed structure. For this compound, DFT would predict distinct chemical shifts for the different protons and carbons in the molecule, influenced by the electronic environment created by the ethyl and trifluoromethyl substituents.

IR Spectroscopy: DFT can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These calculated frequencies can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring stretching, and C-F stretching.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-8.5; Ethyl CH₂: ~2.7; Ethyl CH₃: ~1.2 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 120-160; CF₃: ~123 (quartet); Ethyl CH₂: ~25; Ethyl CH₃: ~15 |

| IR | Vibrational Frequency (cm⁻¹) | C-H (aromatic): ~3100; C-H (aliphatic): ~2900-3000; C=C/C=N (ring): ~1400-1600; C-F: ~1100-1300 |

Note: These are general predictions. Actual values would require specific DFT calculations and may vary depending on the solvent and theoretical method.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Beyond FMO analysis, DFT can be used to calculate a range of quantum chemical descriptors that provide quantitative measures of a molecule's reactivity and interaction potential.

Ionization Potential and Electron Affinity

Ionization Potential (IP): The ionization potential is the minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopman's theorem, the IP can be approximated as the negative of the HOMO energy (-E_HOMO). A lower ionization potential indicates that the molecule is more easily oxidized.

Electron Affinity (EA): The electron affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated as the negative of the LUMO energy (-E_LUMO). A higher electron affinity suggests the molecule is more likely to accept an electron and be reduced.

For this compound, the electron-withdrawing nature of the trifluoromethyl group would be expected to increase the ionization potential and electron affinity compared to unsubstituted pyridine, making it more resistant to oxidation and more susceptible to reduction. The ethyl group would have the opposite, albeit weaker, effect.

Table 4: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value (Illustrative) (eV) |

| Ionization Potential (IP) | 6.5 to 7.5 |

| Electron Affinity (EA) | 0.5 to 1.5 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in DFT that describe a molecule's resistance to change in its electron distribution. researchgate.net Hardness is a measure of the molecule's stability and resistance to charge transfer, while softness indicates its polarizability and reactivity. researchgate.netacs.org These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Specifically, hardness and softness are defined as:

Hardness (η) = (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / η

A large HOMO-LUMO energy gap corresponds to high hardness and low softness, which is characteristic of a stable, less reactive molecule. researchgate.net Conversely, a small energy gap suggests low hardness and high softness, implying higher chemical reactivity and polarizability. nih.gov

While specific DFT studies calculating the chemical hardness and softness for this compound were not available, studies on related trifluoromethyl-containing heterocyclic compounds provide valuable context. For instance, a comparative DFT study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) (ATFT) and its analogues demonstrated that the introduction of a trifluoromethyl group influences these reactivity descriptors. acs.org The study calculated the chemical hardness (η) of ATFT to be 4.31302 eV and the global softness (S) to be 0.23186 eV⁻¹, indicating its potential reactivity. acs.org Such computational approaches could be readily applied to this compound to quantify its kinetic stability and reactivity profile.

Table 1: Global Reactivity Descriptors of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole Data calculated at the B3LYP/6-311++G(d,p) level. acs.org

| Descriptor | Value |

| Chemical Hardness (η) | 4.31302 eV |

| Global Softness (S) | 0.23186 eV⁻¹ |

| Electronegativity (χ) | 4.71152 eV |

Electronegativity

Electronegativity (χ), within the framework of DFT, is defined as the negative of the chemical potential (μ) and represents the ability of a molecule to attract electrons. acs.org It is calculated from the HOMO and LUMO energies using the following equation:

Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2

This global reactivity descriptor is crucial for understanding charge transfer in chemical reactions. nih.gov For the related compound 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the electronegativity was calculated to be 4.71152 eV. acs.org This value helps in comparing its electron-accepting capability with other molecules. A similar DFT calculation for this compound would elucidate its electrophilic or nucleophilic nature, which is critical for predicting its behavior in chemical synthesis and biological interactions.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and telecommunications. journaleras.com Computational methods, particularly DFT, are instrumental in predicting the NLO properties of novel organic molecules. Key parameters include the molecular electronic dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β). journaleras.comjournaleras.com

A quantum computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606), a derivative of the target compound, revealed its potential as an excellent NLO material. journaleras.com Using DFT calculations with the B3LYP and HSEH1PBE functionals combined with the 6-311+G(d,p) basis set, researchers determined its NLO parameters. journaleras.comjournaleras.com

The first-order hyperpolarizability (β) is the primary indicator of a molecule's NLO response. The calculated β value for 5-(trifluoromethyl)pyridine-2-thiol was found to be approximately eight times greater than that of urea (B33335), a standard reference material for NLO studies. journaleras.com This significant enhancement is attributed to the intramolecular charge transfer facilitated by the pyridine ring and the electron-withdrawing trifluoromethyl group. The study also noted that the β value was higher than that previously reported for 5-bromo-2-(trifluoromethyl)pyridine, suggesting that the thiol group contributes more effectively to the NLO properties in this molecular framework. journaleras.com

Table 2: Calculated NLO Properties of 5-(Trifluoromethyl)pyridine-2-thiol Units are converted from atomic units (a.u.) to standard units. journaleras.com

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

| Dipole Moment (μ) | 3.2356 D | 3.2023 D |

| Mean Polarizability (α) | 13.92 x 10⁻²⁴ esu | 13.12 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 29.89 x 10⁻³¹ esu | 28.18 x 10⁻³¹ esu |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological activity. While experimental techniques like NMR spectroscopy provide valuable data, computational methods can offer a more detailed picture of the conformational landscape. researchgate.net DFT calculations can be used to determine the relative energies of different conformers and identify the most stable geometries. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by providing insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly powerful for studying how flexible molecules like pyridine derivatives behave in different environments, such as in solution or when interacting with biological macromolecules. nih.gov

For instance, MD simulations have been employed to study new pyridine-based agonists for Protein Kinase C (PKC). nih.gov These simulations, performed using software like Gromacs, can model the ligand's interaction with a cell membrane, analyzing its orientation and the formation of hydrogen bonds with lipids and water. nih.gov This information is crucial for understanding how the molecule approaches its protein target. Although a specific MD simulation for this compound was not found, these studies on related pyridine derivatives demonstrate a robust methodology for evaluating their dynamic behavior and interactions, which is a critical step in drug design and materials science. nih.gov

Computational Assessment of Biological Activity and Receptor Interactions

Computational methods are integral to modern drug discovery for predicting the biological activity of new compounds and elucidating their interactions with protein targets. This process often begins with molecular docking, a technique that predicts the preferred binding orientation of a ligand to a receptor. nih.govmdpi.com

Following docking, MD simulations can provide a more refined and dynamic view of the ligand-receptor complex. nih.gov By simulating the movement of atoms over time, MD can reveal the stability of binding poses, the role of water molecules, and conformational changes in the protein upon ligand binding. chapman.edu

The trifluoromethylpyridine motif is a key structural component in many active agrochemical and pharmaceutical ingredients. nih.gov Computational studies on related pyridine derivatives have been used to guide their development. For example, an integrated approach combining molecular docking and MD simulations was used to develop novel pyridine-based PKC agonists. nih.gov The simulations helped to filter candidates from a virtual library by predicting their dynamic behavior in a membrane environment, thereby reducing the number of false positives from docking studies alone. nih.gov Similarly, docking and MD simulations have been used to study inhibitors for other protein targets. mdpi.com These computational assessments provide a mechanistic understanding of how trifluoromethylpyridine derivatives interact with their biological targets, guiding the synthesis and optimization of more potent and selective compounds. nih.govnih.gov

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Privileged Scaffold in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them valuable starting points for drug discovery campaigns. nih.gov The pyridine (B92270) nucleus is widely regarded as such a scaffold. nih.govnih.govfda.gov The value of the 5-Ethyl-2-(trifluoromethyl)pyridine structure, in particular, is amplified by the specific properties of its substituents.

The trifluoromethyl (CF3) group is a critical tool in modern medicinal chemistry. mdpi.comscilit.com Its inclusion in a drug candidate can offer several advantages:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. mdpi.com

Enhanced Binding Affinity : As a potent electron-withdrawing group, the CF3 moiety can alter the electronic properties of the pyridine ring, influencing its ability to participate in hydrogen bonding and other electrostatic interactions with a target protein. mdpi.comacs.org

Increased Lipophilicity : The CF3 group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and reach its site of action. nih.govmdpi.com

The ethyl group at the 5-position provides a non-polar, hydrophobic feature. This can be crucial for fitting into specific hydrophobic pockets within a protein's active site, thereby increasing binding selectivity and potency. The combination of the electron-withdrawing CF3 group and the hydrophobic ethyl group on the versatile pyridine ring creates a scaffold with a desirable balance of properties for developing novel therapeutic agents.

Development of Therapeutic Agents

The 2-(trifluoromethyl)pyridine (B1195222) framework is a key component in several clinically significant drugs and investigational compounds across various disease areas.

Anti-HIV Agents (e.g., Tipranavir)

The fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of protease inhibitors. Tipranavir is a non-peptidic HIV-1 protease inhibitor used in combination with ritonavir (B1064) for treating HIV infections, particularly in patients with resistance to other protease inhibitors. scilit.com The chemical structure of Tipranavir features a pivotal 5-(trifluoromethyl)pyridine-2-sulfonamide moiety. This part of the molecule is crucial for its mechanism of action, where it binds to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thus halting the maturation of new, infectious virions. scilit.comdrugbank.com The trifluoromethyl-substituted pyridine ring plays a key role in establishing the binding interactions necessary for potent inhibition.

Anti-Cancer and Anti-Tumor Compounds (e.g., Enasidenib)

Derivatives of trifluoromethylpyridine are integral to modern oncology, as demonstrated by the anti-cancer agent Enasidenib (brand name Idhifa). wikipedia.org Enasidenib is an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme and is used to treat relapsed or refractory acute myeloid leukemia (AML) in patients with a specific mutation in the IDH2 gene. wikipedia.orgdrugbank.commedchemexpress.com

The molecular structure of Enasidenib is notable for containing two trifluoromethylpyridine units:

A 6-(trifluoromethyl)pyridin-2-yl group

A 2-(trifluoromethyl)pyridin-4-yl group nih.govdrugbank.com

These moieties are critical for the drug's function as a selective, reversible inhibitor of the mutated IDH2 enzyme. medchemexpress.com By blocking the abnormal activity of mutant IDH2, Enasidenib helps to restore normal hematopoietic differentiation, offering a targeted therapy for this specific subset of AML patients. drugbank.com

Table 1: Enasidenib Structural and Target Information

| Feature | Description |

|---|---|

| Drug Name | Enasidenib |

| Mechanism of Action | Inhibitor of mutant Isocitrate Dehydrogenase 2 (IDH2) |

| Indication | Relapsed or refractory Acute Myeloid Leukemia (AML) with IDH2 mutations |

| Key Structural Moieties | 6-(trifluoromethyl)pyridin-2-yl, 2-(trifluoromethyl)pyridin-4-yl |

Anti-Infective Agents (e.g., PqsR Inhibitors)

The rise of antibiotic resistance has spurred the development of novel anti-infective strategies that target bacterial virulence rather than growth. One such target is the Pseudomonas aeruginosa quorum sensing system, which controls the expression of virulence factors. The transcriptional regulator PqsR is a key component of this system. mdpi.com

Research has led to the discovery of potent PqsR inhibitors that feature a trifluoromethylpyridine headgroup . nih.gov X-ray crystallography has revealed that this moiety binds within the ligand-binding domain of the PqsR protein. nih.gov By blocking this site, these compounds act as inverse agonists, preventing PqsR from activating the genes responsible for producing virulence factors like pyocyanin (B1662382) and for forming biofilms. nih.govresearchgate.net This approach, known as pathoblocking, offers a promising alternative to traditional antibiotics for combating P. aeruginosa infections. nih.gov

Neurological Disorder Research (e.g., β-secretase (BACE) Inhibitors for Alzheimer's Disease)

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research, as it initiates the production of the amyloid-β (Aβ) peptides that form plaques in the brain. nih.gov The development of small molecule BACE1 inhibitors that can cross the blood-brain barrier is a major goal in this field.

The trifluoromethyl group has been incorporated into the design of BACE1 inhibitors to enhance their properties. For instance, medicinal chemistry efforts have produced potent inhibitors based on a 6-CF3 dihydrothiazine scaffold. nih.gov In one series of compounds, a lead structure, N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-cyanopicolinamide, demonstrated robust Aβ reduction in preclinical models. nih.gov The trifluoromethyl group was critical for achieving a good balance of potency, metabolic stability, and reduced off-target effects. nih.gov This highlights the value of the CF3-substituted heterocyclic scaffolds in designing drugs for complex neurological disorders.

Anti-Inflammatory and Analgesic Compounds

The search for new anti-inflammatory agents with improved efficacy and safety profiles is ongoing. Research has shown that heterocyclic compounds containing the trifluoromethyl group can exhibit significant anti-inflammatory properties.

One study investigated a series of 5-trifluoromethyl-Δ²-pyrazoline and 3-trifluoromethylpyrazole derivatives. Many of these compounds displayed potent anti-inflammatory activity in preclinical models, with the most effective ones being the 3-trifluoromethylpyrazoles. nih.gov Molecular modeling studies suggest that these compounds may exert their effects by binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. nih.gov While not direct derivatives of this compound, these findings underscore the potential of the trifluoromethyl-heterocycle combination in the design of novel anti-inflammatory drugs.

Pharmacokinetic and Metabolic Stability Enhancements by Trifluoromethylation

The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy for improving its metabolic stability and pharmacokinetic profile. mdpi.comresearchgate.net The high strength of the carbon-fluorine bond (C-F) renders the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes, which is a common route of drug metabolism. mdpi.comresearchgate.net

Replacing a metabolically vulnerable group, such as a methyl (-CH3) or hydrogen atom, with a -CF3 group can effectively block these metabolic "hotspots". mdpi.com This modification prevents or significantly reduces the rate of metabolic breakdown, which can lead to several advantageous pharmacokinetic outcomes:

Increased Half-life: By resisting metabolism, the drug remains in circulation for a longer period, increasing its biological half-life. mdpi.com

Enhanced Bioavailability: Reduced first-pass metabolism in the liver allows a greater proportion of the administered dose to reach systemic circulation.

Improved Lipophilicity: The trifluoromethyl group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate biological membranes and improve its absorption and distribution. mdpi.comresearchgate.net

Research has demonstrated the practical benefits of this strategy. For example, studies on picornavirus inhibitors showed that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring provided a "global protective effect" against hepatic metabolism. nih.gov The methyl-containing compound produced 18 metabolic products in a monkey liver microsomal assay, whereas its trifluoromethyl counterpart yielded only two minor products. nih.gov Similarly, in the development of PI3Kδ inhibitors, the conversion of a methyl group on a pyridine moiety to a trifluoromethyl group resulted in a five-fold increase in potency and led to a compound with good metabolic stability. nih.gov The strong electron-withdrawing nature of the -CF3 group also contributes to these effects by altering the electronic properties of the parent molecule, further influencing its interaction with metabolic enzymes. researchgate.netjst.go.jp

Table 1: Impact of Trifluoromethylation on Pharmacokinetic Properties

| Pharmacokinetic Parameter | Effect of Trifluoromethyl (-CF3) Substitution | Rationale | Reference |

| Metabolic Stability | Increased | The C-F bond is very strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Blocks metabolic hotspots. | mdpi.comresearchgate.net |

| Lipophilicity | Increased | The -CF3 group is more lipophilic than -H or -CH3, which can improve membrane permeability. | mdpi.comresearchgate.net |

| Biological Half-life | Increased | Reduced rate of metabolism leads to a longer duration of action in the body. | mdpi.com |

| Bioavailability | Potentially Increased | Decreased first-pass metabolism allows more of the drug to reach systemic circulation. | researchgate.net |

| Receptor Binding | Can be Enhanced | The -CF3 group can form favorable interactions (e.g., with Leu324, Leu396, and His479 in RORγt) within the target's binding pocket. | benthamdirect.comingentaconnect.com |

Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Pyridines

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For trifluoromethylated pyridines, SAR studies explore how changes to the molecule's structure affect its biological activity. The trifluoromethyl group itself is a key determinant of activity in many cases.

Several SAR studies have highlighted the importance of the trifluoromethyl group for biological activity:

RORγt Inverse Agonists: In a series of 6-(trifluoromethyl)pyridine derivatives designed as RORγt inverse agonists, the interaction of the -CF3 group with specific amino acid residues (Leu324, Leu396, and His479) was found to be critical for potent binding and inhibitory activity. benthamdirect.comingentaconnect.com The most active compound in this series, W14, exhibited an IC50 of 7.5 nM. benthamdirect.comingentaconnect.com

Influenza A Virus Inhibitors: For a series of inhibitors targeting influenza nucleoprotein, the trifluoromethyl group was essential for antiviral activity. Its steric bulk was found to rotate an adjacent phenyl ring out of coplanarity with the pyridine ring, a necessary conformation for binding. acs.org The replacement of even a single fluorine atom from the -CF3 group with hydrogen resulted in a complete loss of activity. acs.org

AP-1 and NF-κB Inhibitors: In SAR studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, the trifluoromethyl group at the 4-position of the pyrimidine (B1678525) ring was a key feature for inhibitory activity. researchgate.net

These studies underscore that the trifluoromethyl group is not merely a passive substituent for blocking metabolism but an active pharmacophoric element. Its electronic properties, size, and ability to form specific interactions like halogen bonds contribute directly to the molecule's affinity for its biological target. mdpi.com

Table 2: Summary of SAR Findings for Trifluoromethylated Pyridines and Related Heterocycles

| Compound Class | Key SAR Findings | Impact on Activity | Reference |

| 6-(Trifluoromethyl)pyridine Derivatives | The -CF3 group interacts with key residues (Leu324, Leu396, His479) in the RORγt binding site. | Essential for high-potency inverse agonist activity. | benthamdirect.comingentaconnect.com |

| Influenza Nucleoprotein Inhibitors | The steric bulk of the -CF3 group forces a conformational change necessary for binding. Replacing F with H in the -CF3 group abolishes activity. | Crucial for maintaining the active conformation and antiviral potency. | acs.org |

| 5-HT Uptake Inhibitors | A -CF3 group in the para-position of a phenolic ring attached to the core structure increased potency. | 6-fold increase in potency compared to the non-fluorinated analog. | mdpi.com |

| 4-(Trifluoromethyl)pyrimidine Derivatives | The -CF3 group on the pyrimidine ring is a key structural feature for inhibiting AP-1 and NF-κB. | Essential for inhibitory function. | researchgate.net |

Applications in Agrochemical Research

Development of Crop Protection Products

The development of novel crop protection agents is an ongoing necessity to address challenges such as pest resistance and the need for more environmentally benign solutions. bohrium.com Trifluoromethylpyridine derivatives are integral to this process, serving as key building blocks in the synthesis of a range of pesticides. nih.govjst.go.jp The strategic inclusion of the trifluoromethyl group on the pyridine (B92270) ring can enhance the efficacy and selectivity of the resulting agrochemical. researchoutreach.org

Herbicidal Agents

Several commercially significant herbicides are synthesized using trifluoromethylpyridine intermediates. These compounds are crucial for controlling a wide range of weeds in various crops. nih.gov

Fluazifop-butyl: A selective herbicide used to control grass weeds. Its synthesis has historically involved intermediates derived from 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). researchoutreach.org

Pyroxsulam: This herbicide is effective against key weeds in cereal crops. nih.gov Its synthesis involves the use of a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.govresearchgate.net The pyridine analogues were found to be less injurious to wheat compared to their phenyl counterparts. nih.govjst.go.jp

Dithiopyr (B166099) and Thiazopyr (B54509): These herbicides are primarily used for pre-emergence and early post-emergence weed control in turf and ornamentals. nih.govjst.go.jp Their synthesis starts with a cyclocondensation reaction using a trifluoromethyl-containing building block, ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govjst.go.jpjst.go.jp

Table 1: Herbicidal Agents Derived from Trifluoromethylpyridine Intermediates

| Herbicide | Primary Use | Key Trifluoromethylpyridine Intermediate/Substructure |

|---|---|---|

| Fluazifop-butyl | Selective grass weed control | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) derived intermediates |

| Pyroxsulam | Weed control in cereal crops | 2-methoxy-4-(trifluoromethyl)pyridine |

| Dithiopyr | Pre- and early post-emergence weed control in turf/ornamentals | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Thiazopyr | Pre-emergence weed control with long residual activity | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

The herbicidal activity of these compounds stems from their ability to disrupt essential biological processes in susceptible plants.

ACCase Inhibition: Herbicides like Fluazifop-butyl belong to the aryloxyphenoxypropionate (FOP) class, which are known inhibitors of acetyl-CoA carboxylase (ACCase). scielo.brresearchgate.net This enzyme is critical for fatty acid biosynthesis. By blocking ACCase, these herbicides prevent the formation of lipids, leading to a loss of cell membrane integrity and ultimately plant death. scielo.br

Microtubulin Assembly Inhibition: Dithiopyr and Thiazopyr are classified as Group 3 herbicides. nih.govjst.go.jp Their mode of action involves the inhibition of microtubulin formation, which is essential for cell division. This disruption of mitosis leads to stunted root growth and eventual plant death. nih.govjst.go.jpnih.gov

Insecticidal Agents

The trifluoromethylpyridine scaffold is also a key component in the synthesis of several modern insecticides.

Sulfoxaflor: A novel insecticide effective against sap-feeding pests. jst.go.jp The synthesis of Sulfoxaflor utilizes intermediates derived from trifluoromethylpyridines. google.comresearchgate.net

Chlorfluazuron: This insect growth regulator belongs to the benzoylurea (B1208200) class of insecticides. nih.gov Its synthesis employs 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) as a starting material. nih.govgoogle.com

Pyridalyl: An insecticide with a unique mode of action, synthesized using a trifluoromethylpyridine building block. researchoutreach.org

Fluopyram: While primarily known as a fungicide and nematicide, Fluopyram also exhibits insecticidal properties. Its synthesis involves the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. lew.rodoaj.org

Table 2: Insecticidal Agents Synthesized with Trifluoromethylpyridine Intermediates

| Insecticide | Class/Primary Use | Key Trifluoromethylpyridine Intermediate |

|---|---|---|

| Sulfoxaflor | Sulfoximine/Sap-feeding pests | Trifluoromethylpyridine derivatives |

| Chlorfluazuron | Benzoylurea/Insect Growth Regulator | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Pyridalyl | Insecticide | Trifluoromethylpyridine building blocks |

| Fluopyram | Benzamide/Fungicide, Nematicide, Insecticide | 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine |

These insecticides target specific physiological processes in insects.

Chitin Synthesis Inhibition: Chlorfluazuron acts by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton. nih.govnih.govslideshare.net This disruption of the molting process is lethal to insect larvae. nih.gov

Central Nervous System Activity: Sulfoxaflor targets the central nervous system of insects, leading to paralysis and death. jst.go.jp

Fungicidal Agents

The trifluoromethylpyridine structure is also found in effective fungicides used to combat various plant diseases.